Potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate
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Overview
Description
Potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms attached to the thiophene ring and a potassium salt of an oxobutenoate group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate typically involves the following steps:
Formation of the Thiophene Ring: The initial step involves the synthesis of 2,5-dichlorothiophene. This can be achieved through the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Oxobutenoate Group: The next step involves the formation of the oxobutenoate group. This can be synthesized through the reaction of an appropriate aldehyde with a malonic ester in the presence of a base, followed by decarboxylation.
Coupling Reaction: The final step involves the coupling of the 2,5-dichlorothiophene with the oxobutenoate group. This can be achieved through a palladium-catalyzed coupling reaction in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of Potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways can lead to changes in cellular behavior and function.
Comparison with Similar Compounds
Potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 3-Acetyl-2,5-dichlorothiophene
- 2,5-Dichlorothiophene
- 2,5-Dichlorothiophene-3-carboxylic acid
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Comparison
3-Acetyl-2,5-dichlorothiophene: This compound has an acetyl group instead of the oxobutenoate group, making it less versatile in terms of chemical reactivity.
2,5-Dichlorothiophene: Lacks the oxobutenoate group, limiting its applications in organic synthesis.
2,5-Dichlorothiophene-3-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties compared to the oxobutenoate group.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
potassium;(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3S.K/c9-6-3-4(7(10)14-6)1-2-5(11)8(12)13;/h1-3H,(H,12,13);/q;+1/p-1/b2-1+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZATKPDRRNEAF-TYYBGVCCSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=CC(=O)C(=O)[O-])Cl)Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1/C=C/C(=O)C(=O)[O-])Cl)Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2KO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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